2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid
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Overview
Description
2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid is a chemical compound with the molecular formula C13H15NO5 It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid typically involves the reaction of benzoic acid derivatives with morpholine under specific conditions. One common method includes the use of 2-bromoethyl benzoate, which reacts with morpholine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)benzoic acid: Similar structure but lacks the oxoethyl group.
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: Similar structure with an additional ethoxy group.
Uniqueness
2-[2-(Morpholin-4-yl)-2-oxoethyl]benzoic acid is unique due to its specific combination of a morpholine ring and a benzoic acid moiety with an oxoethyl group. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
61418-24-4 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(14-5-7-18-8-6-14)9-10-3-1-2-4-11(10)13(16)17/h1-4H,5-9H2,(H,16,17) |
InChI Key |
PNHWKTFCINKOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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